molecular formula C16H15N3O6 B12699875 Einecs 256-372-1 CAS No. 49556-76-5

Einecs 256-372-1

Cat. No.: B12699875
CAS No.: 49556-76-5
M. Wt: 345.31 g/mol
InChI Key: NHUQJARJAUICDR-UHFFFAOYSA-N
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Description

Einecs 256-372-1 is a useful research compound. Its molecular formula is C16H15N3O6 and its molecular weight is 345.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

49556-76-5

Molecular Formula

C16H15N3O6

Molecular Weight

345.31 g/mol

IUPAC Name

benzene-1,2,4-tricarboxylic acid;3-(2-methylimidazol-1-yl)propanenitrile

InChI

InChI=1S/C9H6O6.C7H9N3/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;1-7-9-4-6-10(7)5-2-3-8/h1-3H,(H,10,11)(H,12,13)(H,14,15);4,6H,2,5H2,1H3

InChI Key

NHUQJARJAUICDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCC#N.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Contextualization Within Reactive Diluent Chemistry and Polymer Science

In the realm of polymer science, reactive diluents are crucial components in many formulations, particularly those that are cured by radiation. Unlike non-reactive diluents, which are volatile solvents that evaporate during the curing process, reactive diluents are monomers or oligomers that become an integral part of the final polymer structure. Their primary function is to reduce the viscosity of highly viscous prepolymers, making the formulation easier to process and apply. chimia.ch

The compound (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate is a difunctional reactive diluent, meaning it has two acrylate (B77674) groups in its structure. atamanchemicals.com These acrylate groups are highly reactive and can participate in polymerization reactions, typically initiated by free radicals generated by ultraviolet (UV) light or electron beam (EB) radiation. atamanchemicals.com When exposed to these energy sources, the acrylate groups form covalent bonds, leading to the creation of a cross-linked polymer network. This process, known as radiation curing, is extremely fast, often occurring in a fraction of a second. chimia.ch

The incorporation of TPGDA into the polymer network significantly influences the final properties of the material. As a difunctional monomer, it contributes to the crosslink density of the polymer, which in turn affects characteristics such as hardness, chemical resistance, and flexibility. acs.org The branched alkyl polyether backbone of TPGDA provides a degree of flexibility to the cured material. atamanchemicals.com The choice and concentration of reactive diluents like TPGDA are critical in tailoring the properties of the final product to meet the specific demands of an application. acs.org

Historical Development and Evolution in Radiation Curing Technologies

The history of radiation curing dates back to the early 20th century, but it was not until the mid-20th century that it became a commercially viable industrial process. sdc.org.uk The early days of this technology utilized simple acrylic and methacrylic acid esters as reactive diluents. bibliotekanauki.pl However, these first-generation monomers had limitations, including high volatility and the production of mechanically weak cured materials. sdc.org.ukbibliotekanauki.pl

The evolution of radiation curing technology was driven by the need for materials with improved performance characteristics. This led to the development of a wide range of novel acrylate (B77674) monomers and oligomers. sdc.org.uk The introduction of multifunctional acrylates, such as diacrylates and triacrylates, was a significant advancement. These monomers allowed for the formation of highly crosslinked networks, resulting in materials with enhanced hardness and chemical resistance. acs.org

However, the use of highly functional acrylates alone often resulted in brittle films and high shrinkage. bibliotekanauki.pl This challenge spurred the development of "second-generation" monomers, which include ethoxylated and propoxylated acrylates like (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate. bibliotekanauki.pl These monomers offered a better balance of properties, including lower toxicity, reduced shrinkage, and improved flexibility, while still providing fast cure speeds. bibliotekanauki.pl The development of such specialized reactive diluents has been instrumental in expanding the applications of radiation curing to a wider range of substrates and performance requirements.

Significance in Contemporary Materials Science and Engineering Research

Esterification Reactions for Tripropylene (B76144) Glycol Diacrylate Production

Esterification is a fundamental chemical reaction that forms an ester as the main product. In the context of TPGDA synthesis, this involves the reaction of the hydroxyl groups of tripropylene glycol with the carboxyl groups of acrylic acid. guidechem.comunisunchem.com

The most prevalent method for synthesizing TPGDA is the direct esterification of tripropylene glycol (TPG) with acrylic acid. guidechem.compatsnap.com In this reaction, TPG and acrylic acid are combined, typically in a specific molar ratio, in the presence of a catalyst and a polymerization inhibitor. guidechem.comunisunchem.com The reaction produces TPGDA and water as a byproduct. To drive the reaction towards completion and achieve high yields, the water generated is continuously removed from the system, often through azeotropic distillation using a solvent like toluene (B28343) or cyclohexane. guidechem.comgoogle.com

In a typical industrial process, to enhance the degree of esterification, acrylic acid is often used in a 10-15% excess. google.com After the reaction, the excess acrylic acid, catalyst, and other impurities are removed through a series of neutralization, washing, and extraction steps to yield the final, purified TPGDA product. unisunchem.compatsnap.com

The efficiency and yield of TPGDA synthesis are highly dependent on the catalytic system and the optimization of reaction conditions.

Catalytic Systems: A variety of acid catalysts are employed to accelerate the esterification reaction. These include:

Sulfonic Acids: Methanesulfonic acid and p-toluenesulfonic acid are commonly used. patsnap.com

Inorganic Heteropolyacids: These have been shown to achieve high yields, up to 97.1%.

Organotin Catalysts: Dialkyltin catalyst systems, such as a combination of dialkyltin dichloride and dialkyltin oxide, are also utilized, particularly in transesterification processes. googleapis.com

Reaction Optimization: Optimizing reaction parameters is crucial for maximizing product yield and quality while minimizing side reactions. Key factors include:

Temperature Control: The reaction temperature is carefully controlled, often in stages. For instance, a process might involve initial heating to 70-90°C, followed by a reflux stage at a higher temperature, such as 80-115°C. google.com This control is vital to prevent the premature polymerization of the acrylic acid or the final product.

Molar Ratio: The molar ratio of reactants is optimized to ensure complete conversion of the glycol and to minimize the formation of byproducts.

Polymerization Inhibitors: To prevent unwanted polymerization during the heated reaction, inhibitors like hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ), or phenol (B47542) are added to the reaction mixture. patsnap.comcore.ac.uk

Water Removal: As an equilibrium reaction, the continuous removal of water is essential to shift the equilibrium towards the formation of the ester product. guidechem.com This is typically achieved by co-boiling with a solvent. guidechem.com

A sample preparation method might involve reacting tripropylene glycol with acrylic acid in the presence of a methanesulfonic acid catalyst and a solvent like n-hexane or cyclohexane. patsnap.comgoogle.com The table below outlines a representative set of reaction parameters.

ParameterValue/ComponentPurpose
Reactants Tripropylene glycol, Acrylic AcidCore components for esterification
Catalyst Methanesulfonic AcidTo accelerate the reaction rate
Solvent Cyclohexane or n-HexaneAids in water removal (azeotropic distillation)
Polymerization Inhibitor Hydroquinone (HQ)Prevents premature polymerization
Initial Temperature 70-80°CControlled initial reaction phase
Reflux Temperature 80-115°CTo drive the reaction to completion
Post-Treatment Neutralization, Washing, Vacuum DistillationPurification of the final product

This table presents a generalized summary of typical reaction components and conditions reported in various synthesis methods. patsnap.comgoogle.comgoogle.com

Isomeric Considerations and Their Impact on Synthesis Outcomes

Tripropylene glycol itself is a mixture of isomers, and this isomeric complexity is transferred to the final TPGDA product. The structure of TPG is derived from the reaction of propylene (B89431) oxide and water, which can lead to different ether linkages and the presence of both primary and secondary hydroxyl groups. sumitomo-chem.co.jp Consequently, TPGDA is not a single chemical entity but a mixture of isomers of (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate. core.ac.ukgantrade.com

This isomeric mixture influences the physical and chemical properties of the resulting product. For instance, the presence of different isomers can affect the viscosity, reactivity, and cure speed of the TPGDA monomer. science.gov The synthesis process itself must account for this isomeric nature, as the reactivity of primary versus secondary hydroxyl groups can differ, potentially impacting reaction kinetics and the final isomer distribution. The synthesis of TPG can be controlled to produce a higher content of specific isomers, which in turn affects the properties of the subsequent TPGDA. google.com

Derivatization and Functionalization Approaches for Tailored Properties

While TPGDA is a versatile monomer in its own right, its properties can be further tailored through derivatization and functionalization to meet the demands of specific applications. sfdchem.com Polymeric tailoring can be achieved by chemically modifying the monomer to create a vast range of structures and applications. researchgate.net

One common approach is to incorporate TPGDA into polymer networks where its properties can be modified by the presence of other monomers or additives. For example, mixing TPGDA with triethylene glycol methyl ether (TGME) was found to significantly reduce the mechanical modulus of the cured polymer by creating a porous structure. core.ac.ukresearchgate.net

Another functionalization strategy involves grafting TPGDA onto other materials. For example, waste tire dust has been activated and modified by grafting it with TPGDA monomer using electron beam radiation. researchgate.net This process allows for the creation of new composite materials with unique properties derived from both the substrate and the functional acrylate (B77674). Such derivatization approaches expand the utility of TPGDA beyond its standard applications, enabling its use in advanced materials and smart material applications. sfdchem.com

Free Radical Polymerization Initiation and Propagation Mechanisms

The polymerization of (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate proceeds via a free-radical chain-reaction mechanism. The molecule's structure, featuring two acrylate functional groups, allows it to act as a cross-linker, forming a three-dimensional polymer network. sigmaaldrich.comcymitquimica.com This process is characterized by three main stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiating species. These initiators can be activated by thermal energy or radiation. The resulting radicals attack the carbon-carbon double bond of the acrylate group, initiating the polymerization chain. While often considered an inhibitor, molecular oxygen can also initiate the free-radical polymerization of acrylates at elevated temperatures (above 140°C) without conventional initiators. westlake.edu.cn At these temperatures, a reaction between solvated oxygen and an acrylate monomer can generate a triplet diradical intermediate, which then reacts with another monomer to propagate polymerization. westlake.edu.cn

Propagation: During propagation, the newly formed monomer radical adds to another TPGDA monomer, extending the polymer chain. This step repeats rapidly, leading to the formation of a high-molecular-weight polymer. Due to the difunctional nature of TPGDA, the propagating chains can cross-link, leading to the formation of a rigid network structure that enhances the mechanical properties of the final material. sigmaaldrich.com

Radiation-Induced Curing Processes: UV and Electron Beam (EB) Technologies

Radiation curing is a key technology for polymerizing TPGDA, offering rapid and efficient conversion from a liquid monomer to a solid polymer. TPGDA is a common reactive diluent in formulations cured by ultraviolet (UV) light and electron beam (EB) technologies.

Photoinitiator Systems and Their Role in UV Curing

In UV curing, photoinitiators are essential components that absorb UV light and generate the free radicals necessary to initiate polymerization. google.com When exposed to a UV light source, the photoinitiator undergoes a photochemical reaction to produce reactive species (free radicals or cations). These species then initiate the polymerization of the TPGDA-containing formulation. researchgate.net

Commonly used photoinitiators in acrylate systems include benzophenone (B1666685) and bis(2,4,6-trimethylbenzoyl) phenyl phosphine (B1218219) oxide. researchgate.net The choice of photoinitiator depends on factors such as the wavelength of the UV source and the composition of the formulation.

Interestingly, acrylates like TPGDA can also undergo photopolymerization without a dedicated photoinitiator. radtech.org This is possible using short-wavelength excimer UV radiation (typically below 230 nm), as the acrylate functional groups themselves can absorb this high-energy radiation and initiate polymerization directly. Research has shown that TPGDA exhibits significant reactivity and can achieve high conversion rates in these photoinitiator-free systems. radtech.org

Electron Beam Curing Efficiency and Application in Polymer Modification

Electron beam (EB) curing is another highly efficient method for polymerizing TPGDA formulations. Unlike UV curing, EB technology does not require a photoinitiator. The high-energy electrons directly create free radicals on the monomer and oligomer molecules, initiating polymerization throughout the depth of the coating. This results in a very rapid and complete cure. TPGDA is widely used in EB-curable coatings and inks, where its properties contribute to the final product's flexibility, water resistance, and cure speed. The efficiency of EB curing makes it a valuable tool in polymer modification, allowing for the rapid production of cross-linked materials with tailored properties for applications such as floor coatings and overprint varnishes.

Thermal Polymerization Behavior and Inhibitor Systems

TPGDA can undergo spontaneous and hazardous thermal polymerization. scipoly.com The reaction is highly exothermic, and if the heat generated is not adequately removed, it can lead to a runaway reaction, a rapid and uncontrolled increase in temperature and pressure. scipoly.comnih.gov This process can be triggered by heat, contamination, peroxides, or the depletion of polymerization inhibitors. scipoly.com

Role of Polymerization Inhibitors (e.g., Quinones, Aromatic Nitro Compounds, Mequinol, Hydroquinone)

To prevent premature polymerization during transport, storage, and processing, inhibitors are added to TPGDA. nih.govbasf.us These chemical compounds function by scavenging free radicals, effectively terminating the polymerization chain reaction. longchangchemical.com The selection and mechanism of inhibitors are critical for the stability of acrylate monomers.

Quinones: Compounds like benzoquinone can act as polymerization inhibitors. Their mechanism is thought to involve the addition of radicals to the quinone structure, forming stable, non-reactive products. longchangchemical.com While effective for some monomers, benzoquinone acts more as a retarder (slowing the reaction) than a strong inhibitor for acrylates. longchangchemical.com

Aromatic Nitro Compounds: These substances are effective inhibitors that terminate propagating chains. youtube.com The mechanism involves the radical attacking both the nitro group and the aromatic ring, leading to the formation of stable species that cannot propagate the polymerization. youtube.com The effectiveness of aromatic nitro compounds can vary depending on the specific monomer. youtube.compw.edu.pl

Mequinol (MEHQ): Also known as 4-methoxyphenol, MEHQ is a standard and widely used inhibitor for acrylic monomers. wikipedia.orgchemicalbook.com Its inhibitory action is critically dependent on the presence of dissolved oxygen. researchgate.netresearchgate.net The proposed mechanism involves oxygen reacting with primary carbon radicals to form peroxy radicals. MEHQ then efficiently traps these peroxy radicals, forming stable radicals and preventing the propagation of polymerization. chemicalbook.comscribd.com

Table 1: Comparison of Common Polymerization Inhibitors for Acrylates

Inhibitor Class Example(s) Mechanism of Action Key Characteristics
Phenols Mequinol (MEHQ), Hydroquinone (HQ) Radical trapping, primarily of peroxy radicals. chemicalbook.com Requires the presence of oxygen to be effective. researchgate.netscribd.com
Quinones Benzoquinone, Tetrachlorobenzoquinone Addition or disproportionation reactions with radicals. longchangchemical.com Acts as a retarder for acrylates; can improve storage stability. longchangchemical.com
Aromatic Nitro Compounds Nitrobenzene Terminates propagating chains via attack on the nitro group and aromatic ring. youtube.com Effectiveness is dependent on the specific monomer. youtube.com
Aromatic Amines Phenothiazine (PTZ) Radical trapping. researchgate.netrsc.org Effective at trapping thermally generated radicals, even in the absence of oxygen. researchgate.netrsc.org

Storage Stability and Inhibition Mechanism Research

The long-term stability of TPGDA is contingent upon maintaining appropriate storage conditions and inhibitor concentrations. scipoly.com It is recommended to store the product in a cool, dry, and dark environment, avoiding exposure to high temperatures, direct sunlight, and UV radiation. sfdchem.comredox.com

A crucial aspect of storage is the presence of oxygen. An air space must be maintained in storage containers, as oxygen is a vital component of the inhibition mechanism for phenolic inhibitors like MEHQ. scipoly.comresearchgate.net Storing under an oxygen-free atmosphere can lead to rapid inhibitor depletion and spontaneous polymerization. scipoly.com The typical shelf-life for inhibited TPGDA is approximately six months. scipoly.com If the monomer freezes, the inhibitor may separate from the solution; in such cases, gentle heating and thorough mixing are required to redistribute the inhibitor and ensure stability. redox.com

Research into inhibition mechanisms has confirmed the synergistic effect between oxygen and MEHQ. researchgate.net Studies on the consumption kinetics of MEHQ show that it remains stable in acrylic acid at temperatures up to 60°C. researchgate.netscribd.com Above this temperature, the concentration of the stabilizer begins to decrease, with the degradation accelerating at temperatures above 80°C. researchgate.netscribd.com

Influence of Environmental Factors on Polymerization Efficiency

Temperature

Temperature plays a crucial role in the kinetics of the photopolymerization of this diacrylate. An increase in temperature generally leads to a decrease in the induction period, which is the initial delay before polymerization begins. osti.gov This effect is primarily attributed to the decreased solubility of oxygen in the acrylate monomer at higher temperatures. osti.gov Oxygen is a known inhibitor of free-radical polymerization. researchgate.netwestlake.edu.cn By reducing the amount of dissolved oxygen, higher temperatures facilitate a faster onset of the polymerization reaction. osti.gov

Furthermore, the rate of polymerization can be temperature-dependent, although this relationship is also influenced by the type of photoinitiator used. osti.gov In radiation-induced grafting of TPGDA, it has been observed that the grafting yield increases with a rise in temperature. unimap.edu.my

Interactive Data Table: Effect of Temperature on Polymerization

Light Intensity

For photopolymerization reactions, the intensity of the UV light source is a critical parameter. Generally, an increase in light intensity leads to a faster and more complete polymerization. researchgate.net This is because higher light intensity generates a greater number of free radicals, which in turn increases the rate of polymerization. nih.gov

However, the relationship is not always linear. In studies involving mixtures of TPGDA with other monomers, it was found that the polymerization rate and final conversion increased with light intensity up to a certain point (e.g., 20-50 mW/cm²), after which a further increase in intensity led to a decrease in these parameters. researchgate.net This phenomenon can be attributed to the complex interplay between the rates of initiation, propagation, and termination reactions at very high radical concentrations. The maximum rate of polymerization is significantly affected by the light intensity. nih.gov

Interactive Data Table: Effect of UV Light Intensity on Polymerization

Oxygen Inhibition

Atmospheric oxygen is a significant inhibitor of free-radical polymerization, a process known as oxygen inhibition. researchgate.netresearchgate.net Oxygen, being a biradical, can react rapidly with the photo-generated free radicals to form peroxy radicals. researchgate.netresearchgate.net These peroxy radicals are much less reactive towards the acrylate double bonds and thus hinder the propagation of the polymer chain. researchgate.net This can result in an induction period at the start of the reaction, a decreased polymerization rate, and incomplete curing, often leaving a tacky surface on the polymer. researchgate.netresearchgate.net

The inhibitory effect of oxygen is more pronounced at the surface of the sample where it is in direct contact with the air. researchgate.net As mentioned, increasing the temperature can mitigate oxygen inhibition by reducing its solubility in the monomer. osti.gov Other strategies to overcome this issue include carrying out the polymerization in an inert atmosphere (e.g., nitrogen) or using additives known as oxygen scavengers. researchgate.netresearchgate.net Interestingly, at very high temperatures (above 140 °C), molecular oxygen can act as a catalyst for the free-radical polymerization of some acrylates, though this is outside the typical conditions for photopolymerization. westlake.edu.cn

Polymer Network Architecture and Structure Property Relationships in 1 Methyl 1,2 Ethanediyl Bis Oxy Methyl 2,1 Ethanediyl Diacrylate Systems

Crosslinking Density and Network Formation Dynamics in Tripropylene (B76144) Glycol Diacrylate Polymers

Tripropylene Glycol Diacrylate (TPGDA) is a difunctional acrylate (B77674) monomer, meaning it possesses two reactive acrylate groups. cymitquimica.com This bifunctionality allows it to act as a crosslinking agent, forming three-dimensional network polymers upon polymerization. tci-thaijo.org The polymerization process is a rapid, free-radical chain-growth reaction, typically initiated by exposure to energy sources like UV or electron beams. allnex.comwindows.netdtu.dk

The concentration of TPGDA in a formulation is a critical factor that directly influences the crosslink density of the resulting polymer. biomaterials.org A higher concentration of this difunctional monomer leads to a more tightly crosslinked network. The dynamics of this network formation are characterized by a fast curing speed. riverlandtrading.comlongchangchemical.comsfdchem.com The presence of oxygen can inhibit the polymerization at the surface, but the ether linkages in the TPGDA backbone help to mitigate this effect, contributing to a more efficient cure. pcimag.com Studies involving the grafting of TPGDA onto other materials, such as waste tire dust, have shown that the grafting yield, and thus the extent of network formation, increases with higher monomer concentration and absorbed radiation dose. unimap.edu.my

The formation of the polymer network is a complex process where the initial liquid monomer transforms into a solid, crosslinked material. uva.nl This transition, known as gelation, occurs as the growing polymer chains connect, creating a single macroscopic molecule. The structure of TPGDA, with its flexible polyether core, plays a role in the evolution of the network's mechanical properties as it cures. windows.netdtu.dk

Impact of (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] Diacrylate on Mechanical Performance of Polymer Networks

The incorporation of (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate significantly modifies the mechanical properties of polymer networks. As a reactive diluent, it not only reduces the viscosity of formulations for easier processing but also becomes an integral part of the final polymer structure, directly affecting its performance. unisunchem.com

Improvement of Adhesion and Abrasion Resistance Properties

Polymers formulated with TPGDA demonstrate excellent adhesion to a variety of substrates, including metals, plastics, ceramics, and composites. riverlandtrading.comsfdchem.com This strong bonding capability makes it a valuable component in high-performance adhesives and coatings. adakem.combiogreenware.co.uk The monomer's structure facilitates the formation of strong bonds, enhancing the integrity of the final product. sfdchem.com

In addition to superior adhesion, TPGDA contributes significantly to the abrasion resistance of cured films. riverlandtrading.com This results in a hard, durable surface that can withstand mechanical wear and scratching. These properties are highly desirable in applications such as floor coatings, automotive finishes, and protective varnishes. riverlandtrading.com

Influence on Surface Characteristics and Long-Term Durability of Cured Materials

The use of TPGDA has a marked influence on the surface quality of cured materials. It is known to contribute to high gloss and hardness in coatings and varnishes. Its low volatility ensures that it remains within the formulation during the curing process, contributing fully to the final film properties. longchangchemical.com

The long-term durability of materials containing TPGDA is enhanced by its chemical structure. The crosslinked network provides good resistance to chemicals and moisture. sfdchem.comadakem.comkowachemical.com The inherent hydrophobicity of the monomer also improves the water resistance of the final product. windows.netspecialchem.com This resistance to environmental degradation ensures that the material maintains its integrity and performance over time, making it suitable for demanding applications. sfdchem.com

Typical Cured Properties of TPGDA-based Polymers

Property Value
Tensile Strength 5500 psi (38 MPa)
Elongation at Break 5%
Young's Modulus 225000 psi (1550 MPa)
Glass Transition Temperature 80°C

(Data sourced from a typical technical data sheet and may vary based on specific formulation and curing conditions) windows.net

Blending with Other Monomers and Oligomers for Synergistic Effects in Polymer Formulations

TPGDA is frequently used in combination with other monomers and oligomers to achieve specific performance characteristics in polymer formulations. chemicalbook.com These blends can exhibit synergistic effects, where the properties of the mixture are superior to what would be expected from the individual components.

For instance, in hybrid free radical/cationic photopolymerization systems, blending TPGDA with epoxy resins like diglycidyl ether of bisphenol-A (E51) can significantly accelerate the curing rate of the epoxy component. researchgate.net The rapid, exothermic polymerization of the acrylate (TPGDA) generates heat that promotes the cationic ring-opening polymerization of the epoxy resin. researchgate.net This synergy allows for faster processing speeds and can lead to the formation of interpenetrating polymer networks (IPNs), which often possess enhanced mechanical properties. researchgate.net

In studies comparing various monomers, TPGDA has been shown to slightly outperform similar difunctional monomers like propoxylated neopentyl glycol diacrylate in terms of cure speed. pcimag.com When blended with different oligomers, such as epoxy acrylates or urethane (B1682113) acrylates, TPGDA's impact on properties like chemical resistance and hardness can be systematically evaluated to tailor the final product for a specific application. tci-thaijo.orgpcimag.com Research has also explored its use with additives like N-vinyl pyrrolidone (NVP) and other multifunctional acrylates in wood-plastic composites, where it contributes to synergistic increases in polymer loading and tensile strength. plu.mx

Table of Compounds

Compound Name Synonym(s)
(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate Tripropylene Glycol Diacrylate, TPGDA
Butylmethacrylate BMA
N-vinyl pyrrolidone NVP
Diglycidyl ether of bisphenol-A E51
Propoxylated neopentyl glycol diacrylate -
Epoxy Acrylate EA
Urethane Acrylate UA
Trimethylolpropane (B17298) triacrylate TMPTA

Advanced Applications and Performance Characteristics in Specialized Materials

High-Performance Coatings and Inks

This ethoxylated trimethylolpropane (B17298) triacrylate is a key component in the formulation of high-performance coatings and printing inks due to its ability to enhance durability, adhesion, and cure speed. arkema.com

UV/EB Curable Coatings for Diverse Substrates (Wood, Plastic, Metal, Automotive)

The compound is extensively used in UV and EB curable coatings applied to a variety of substrates, including wood, plastics, and metals. arkema.comformlabs.com In these applications, it contributes to the development of coatings with excellent hardness, chemical resistance, and a high-gloss finish. The rapid curing process initiated by UV or EB radiation allows for high-speed production lines, a significant advantage in industrial settings. For automotive applications, coatings formulated with this compound can offer enhanced scratch and abrasion resistance, which is crucial for maintaining the aesthetic and protective qualities of the vehicle's finish.

Flexographic and Silk Screen Printing Inks

In the printing industry, this oligomer is a valuable ingredient in flexographic and silk screen inks. arkema.com Its inclusion in ink formulations promotes fast curing times, which is essential for high-speed printing processes. arkema.com The resulting inks exhibit strong adhesion to various substrates, from paper and cardboard to flexible packaging materials. This ensures the longevity and vibrancy of the printed image.

Overprint Varnishes for Publication and Packaging Applications

Overprint varnishes (OPVs) are clear coatings applied over printed materials to protect the ink and enhance the visual appeal. This compound is used in OPVs for both publication and packaging applications to provide a protective layer with high gloss and excellent scuff resistance. arkema.com The rapid curing nature of UV and EB-curable OPVs containing this oligomer makes them ideal for in-line application on printing presses.

Adhesives and Sealants with Enhanced Bond Strength and Moisture Resistance

The properties of Propylidynetrimethanol, ethoxylated, esters with acrylic acid also lend themselves to the formulation of high-performance adhesives and sealants. arkema.com When used in UV-curable adhesives, it contributes to rapid bond formation upon exposure to UV light. These adhesives exhibit strong adhesion to a wide range of materials and can be formulated to have excellent moisture resistance, making them suitable for applications where environmental durability is a key requirement.

Role in Additive Manufacturing (3D Printing) Resins

The field of additive manufacturing, or 3D printing, has seen significant growth, with photopolymer-based technologies like stereolithography (SLA) at the forefront. formlabs.comnih.gov This compound plays a crucial role in the formulation of resins for these processes.

Formulation of UV-Curable Resins for Stereolithography (SLA)

Stereolithography is a 3D printing process that builds objects layer-by-layer by selectively curing a liquid photopolymer resin with a UV laser. formlabs.comwikipedia.org Propylidynetrimethanol, ethoxylated, esters with acrylic acid is a common component in SLA resins. nih.gov Its function is to cross-link with other monomers and oligomers in the resin when exposed to the UV light source, solidifying the liquid into a hard plastic. wikipedia.org The properties of the final printed part, such as hardness, flexibility, and resolution, can be tailored by adjusting the concentration of this and other components in the resin formulation. nih.gov The versatility of SLA resins allows for the creation of parts with fine details and smooth surface finishes, suitable for a wide array of applications from prototyping to the production of end-use parts. formlabs.com

Interactive Data Tables

Table 1: Applications of Propylidynetrimethanol, ethoxylated, esters with acrylic acid

Application CategorySpecific UseKey Benefits
Coatings UV/EB Curable Coatings (Wood, Plastic, Metal, Automotive)Hardness, Chemical Resistance, High Gloss, Fast Curing
Overprint Varnishes (Publication, Packaging)High Gloss, Scuff Resistance, Fast Curing
Inks Flexographic Printing InksFast Curing, Strong Adhesion
Silk Screen Printing InksFast Curing, Strong Adhesion
Adhesives & Sealants UV-Curable AdhesivesRapid Bonding, Strong Adhesion, Moisture Resistance
Additive Manufacturing Stereolithography (SLA) 3D Printing ResinsContributes to Hardness and Resolution of Printed Parts

Environmental Behavior and Degradation Pathways of 1 Methyl 1,2 Ethanediyl Bis Oxy Methyl 2,1 Ethanediyl Diacrylate

Biodegradation Kinetics and Mechanisms in Aquatic and Terrestrial Environments

The biodegradability of (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate has been described with some variation across different sources. It has been classified as both "moderately/partially biodegradable" and "readily biodegradable". ashland.com Other assessments categorize it as "partly biodegradable" but not readily biodegradable according to OECD criteria. arkema.com Due to its observed biodegradability in water, it is also presumed to be biodegradable in soil and sediment. atamanchemicals.com

The degradation process is significantly influenced by environmental conditions. copernicus.org In terrestrial environments, the rate of biodegradation by soil bacteria can be limited by factors such as temperature, the concentration of microorganisms, and the availability of nutrients like nitrogen and phosphorus, as well as electron acceptors such as oxygen or nitrate (B79036). copernicus.org

Research on the biodegradation of the related compound propylene (B89431) glycol in soil slurries indicates that the degradation kinetics are highly dependent on nutrient availability. copernicus.org

Without added nutrients: The degradation rate is slow and follows zero-order kinetics, likely due to maintenance metabolism without significant growth of the microbial biomass. copernicus.org

With added nutrients: The addition of ammonium (B1175870) and phosphate (B84403) significantly increases the degradation rate, which then follows first-order kinetics, suggesting an exponential growth of the degrading microorganisms. copernicus.org

The compound can be degraded under both aerobic and anaerobic conditions. copernicus.orgcdc.govnih.gov The provision of oxygen or nitrate can facilitate complete mineralization to carbon dioxide and water, preventing methanogenic degradation pathways. copernicus.org

Bioaccumulation Potential and Environmental Mobility Assessment

The potential for (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate to bioaccumulate in organisms is considered low. ashland.comarkema.com This assessment is supported by its octanol-water partition coefficient (Log Kow), a key indicator of bioaccumulation potential.

PropertyValueSignificance
Log Kow 2.0 - 2.77 ashland.com3dprinting.co.ukIndicates low potential for bioaccumulation in fatty tissues of organisms. researchgate.net
Water Solubility 4 g/L at 20°C ashland.comarkema.comHigh water solubility contributes to its mobility in aqueous environments.
Vapor Pressure 0.000044 hPa at 20°C arkema.comLow volatility means it is not expected to volatilize significantly from water or soil. ashland.comatamanchemicals.com
Adsorption Coefficient (Koc) Low (calculated) arkema.comSuggests adsorption to soil and sediment particles is not significant, leading to high mobility in soil. arkema.comcdc.gov

Due to its high water solubility and low adsorption to soil particles, the compound is expected to be highly mobile in soil and can potentially leach into groundwater. ashland.comcdc.gov Upon environmental release, it is anticipated to primarily partition to and be transported in surface water and groundwater. cdc.gov Volatilization from water or moist soil surfaces is not considered a significant environmental fate process. ashland.comashland.com

Degradation Products and Their Environmental Implications

Detailed information on the specific degradation products of (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate in the environment is limited in the available literature. evonik.comteknos.com However, insights can be drawn from studies on its parent compound, propylene glycol. Under anaerobic conditions and in the presence of sulfate, propylene glycol can be degraded to acetate (B1210297) and carbon dioxide. cdc.gov Complete mineralization to non-toxic byproducts like water and carbon dioxide can be achieved under certain conditions, for instance by supplementing the environment with oxygen or nitrate. copernicus.org The primary mechanism of transformation for acrylates in industrial applications is polymerization, but this differs from environmental degradation pathways.

Aquatic Ecotoxicity and Impact on Aquatic Ecosystems

(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate is classified as toxic to aquatic life, with the potential to cause long-lasting adverse effects in the aquatic environment. arkema.comcpachem.comsigmaaldrich.comsevron.co.uksafeworkaustralia.gov.au Ecotoxicity studies have provided specific endpoints for various aquatic organisms, confirming its hazard profile. ashland.com

Table of Aquatic Ecotoxicity Data

Organism Test Duration Endpoint Value Classification Source(s)
Fish (Leuciscus idus) 96 hours LC50 4 - 10 mg/L Toxic sigmaaldrich.comscipoly.com
Invertebrates (Daphnia magna) 48 hours EC50 89 mg/L Harmful sigmaaldrich.comscipoly.com
Algae (Desmodesmus subspicatus) 72 hours ErC50 66 mg/L Harmful scipoly.com

| Algae (Desmodesmus subspicatus) | 72 hours | EbC50 | 28 mg/L | Harmful | scipoly.com |

These findings underscore the substance's potential to negatively impact aquatic ecosystems upon release. ashland.comcpachem.com

Mitigation Strategies for Environmental Release and Contamination

To minimize the environmental impact of (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate, several mitigation and management strategies are recommended. The primary goal is to prevent the substance from entering soil, drains, sewers, and waterways. scipoly.comjima.nu

Containment and Engineering Controls : In industrial settings, releases can be minimized through the use of adequate ventilation and engineering controls. arkema.comjima.nu For spills, the material should be contained and collected using non-combustible, inert absorbent materials like sand, earth, or vermiculite. 3dprinting.co.ukscipoly.comjima.nuechemi.com The use of appropriate containment measures during storage and handling is crucial to avoid environmental contamination. jima.nuproxl.com

Waste Management : All collected waste and contaminated absorbent material should be placed in suitable, properly labeled containers and disposed of through a licensed waste disposal contractor. scipoly.comjima.nu Effluent releases that may contain the substance should be directed to a wastewater treatment plant capable of removing it. arkema.com

Storage and Handling : The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight. scipoly.comdesign-editor.com An air space is necessary above the liquid in containers to maintain stabilizer levels and prevent hazardous polymerization. scipoly.com

Procedural and Personal Protection : Implementing good industrial hygiene practices and ensuring workers use appropriate personal protective equipment can further limit accidental releases. ashland.comjima.nu

Table of Compound Names

Einecs NumberIUPAC NameCommon Name(s)
256-372-11-[2-(2-prop-2-enoyloxypropoxy)propoxy]propan-2-yl prop-2-enoate(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate; Tripropylene (B76144) glycol diacrylate (TPGDA)
235-921-9Hexane-1,6-diyl diacrylateHexamethylene diacrylate
Not Available1,2-PropanediolPropylene glycol
Not AvailablePoly(ethylene glycol) diacrylatePEGDA
Not AvailableOxybis(methyl-2,1-ethanediyl) diacrylateDipropylene glycol diacrylate (DPGDA)

Analytical Characterization Techniques for 1 Methyl 1,2 Ethanediyl Bis Oxy Methyl 2,1 Ethanediyl Diacrylate and Its Polymerized Forms

Chromatographic Methods for Purity, Composition, and Migration Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the TPGDA monomer, its impurities, and any unreacted monomer that may migrate from the cured polymer.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity and quantifying the content of TPGDA in various formulations. Reverse-phase (RP) HPLC is commonly employed for this purpose. atamanchemicals.comsielc.com The methodology allows for the separation of TPGDA from other components, such as inhibitors, oligomers, and degradation products.

A typical RP-HPLC setup involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. atamanchemicals.comsielc.com An acid, such as phosphoric acid, is often added to the mobile phase to improve peak shape. atamanchemicals.comsielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is used as a substitute for phosphoric acid. atamanchemicals.comsielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. atamanchemicals.comsielc.com

Table 1: Typical HPLC Conditions for TPGDA Analysis
ParameterConditionReference
MethodReverse Phase (RP) HPLC atamanchemicals.comsielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) atamanchemicals.comsielc.com
ApplicationPurity analysis, isolation of impurities, quantitative analysis atamanchemicals.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, making it ideal for analyzing residual TPGDA. It is particularly valuable in migration studies, where trace amounts of unreacted monomer migrating from food packaging materials are a concern. itu.edu.trvup.skresearchgate.net

In such studies, GC-MS is used to identify and quantify TPGDA in food simulants like ethanol (B145695) solutions. vup.skresearchgate.net For instance, research on sugar packages identified residual TPGDA at levels of 40, 52, and 222 mg/kg in the packaging material using GC-MS. itu.edu.tr The technique has also been used to quantify the migration of TPGDA from surgical guide resins, where it was detected at concentrations up to 4.29 ± 0.54 μg/mL in methanol (B129727) eluates. pocketdentistry.com A typical analysis involves a capillary column such as a DB-5MS, with helium as the carrier gas, and a temperature-programmed oven to ensure the separation of analytes. itu.edu.trpocketdentistry.com The mass spectrometer, operating in electron impact (EI) mode, provides mass spectra that serve as a fingerprint for unambiguous identification of TPGDA. pocketdentistry.comgcms.cz

Table 2: Example GC-MS Parameters for TPGDA Trace Analysis
ParameterConditionReference
InstrumentGas Chromatograph with Mass Selective Detector itu.edu.trpocketdentistry.com
ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or similar itu.edu.tr
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min) pocketdentistry.com
Injection ModeSplitless or Solvent Split pocketdentistry.com
Oven ProgramInitial temp 50°C, ramp to 280°C (e.g., at 25°C/min), hold for 5 min pocketdentistry.com
MS IonizationElectron Impact (EI) at 70 eV pocketdentistry.com
Scan ModeFull Scan (e.g., m/z 50-600) for identification or Selected Ion Monitoring (SIM) for quantification pocketdentistry.comgcms.cz

Spectroscopic Techniques for Structural Elucidation of Monomer and Polymer

Spectroscopic methods are indispensable for elucidating the chemical structure of the TPGDA monomer and for monitoring the polymerization process. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose.

FTIR spectroscopy is used to identify the characteristic functional groups of the TPGDA monomer. imim.pl Key absorbance peaks include a strong band around 1720-1725 cm⁻¹ corresponding to the carbonyl (C=O) group of the acrylate (B77674) moiety, peaks for the C-O-C ether linkage stretch around 1271 cm⁻¹ and 1193 cm⁻¹, and a C=C peak around 1635 cm⁻¹. imim.pltyut.edu.cn During polymerization, the conversion of the monomer to polymer can be monitored in real-time by observing the decrease in the intensity of the acrylate C=C double bond absorption peak. tyut.edu.cn The presence of a carbonyl group peak at approximately 1725 cm⁻¹ in the spectrum of a final product confirms the successful grafting or incorporation of TPGDA into a polymer matrix. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of the molecule. ¹H NMR spectra of TPGDA show characteristic peaks for the acrylic protons (vinyl group) between 5.5 and 6.5 ppm. mdpi.com ¹³C NMR is also used for structural confirmation. nih.gov While NMR can be highly informative for the monomer, its application for analyzing the cross-linked polymer network can be challenging due to peak broadening, especially at low degrees of crosslinking where samples need to be swelled for analysis. colab.ws

Table 3: Key Spectroscopic Data for TPGDA Monomer
TechniqueFeatureTypical Value/RegionReference
FTIRC=O stretch (Acrylate)~1720-1725 cm⁻¹ imim.plresearchgate.net
FTIRC=C stretch (Acrylate)~1635 cm⁻¹ imim.pltyut.edu.cn
FTIRC-O-C stretch~1193-1271 cm⁻¹ imim.pl
¹H NMRAcrylic Protons (CH₂=CH-)5.5 - 6.5 ppm mdpi.com

Advanced Characterization of Polymer Networks (e.g., Crosslink Density, Mechanical Property Analysis)

The performance of materials derived from TPGDA is dictated by the architecture of the resulting polymer network. Advanced analytical techniques are used to probe properties like crosslink density and mechanical response.

Crosslink density is a critical parameter that influences many properties of the cured material, including hardness, flexibility, and chemical resistance. researchgate.net It can be defined as the number of cross-linked monomer units per unit volume. Higher functionality of monomers in a formulation generally leads to a higher degree of crosslinking. mdpi.com The crosslink density can be influenced by curing conditions, such as the atmosphere (N₂ vs. O₂), as oxygen can inhibit free-radical polymerization. mdpi.comepfl.ch Swelling studies, where the cured polymer is immersed in a suitable solvent, can provide an estimation of the crosslink density; a lower degree of swelling generally indicates a higher crosslink density. epfl.ch

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the mechanical properties of the polymerized TPGDA. tandfonline.comtandfonline.com DMA measures the storage modulus (a measure of stiffness) and the loss factor (a measure of energy dissipation) as a function of temperature. The peak of the loss factor curve is typically taken as the glass transition temperature (Tg), which is a key characteristic of the polymer network. tandfonline.comtandfonline.com Studies have shown that the mechanical properties and Tg of cured films are significantly influenced by the formulation, including the type and concentration of reactive diluents like TPGDA. tandfonline.comtandfonline.compsu.edu For example, increasing the functionality of reactive diluents in a formulation tends to increase the Tg and storage modulus of the cured polymer. tandfonline.com

Table 4: Techniques for Polymer Network Characterization
PropertyTechniqueMeasured ParametersReference
Mechanical PropertiesDynamic Mechanical Analysis (DMA)Storage Modulus, Loss Modulus, Glass Transition Temperature (Tg) tandfonline.comtandfonline.com
Crosslink DensitySwelling TestsMass/Volume Swelling Ratio epfl.ch
Mechanical StrengthUniversal Testing MachineTensile Strength, Elongation at Break psu.eduresearchgate.net
HardnessPencil Hardness TestPencil Hardness Value psu.edu

Table of Compound Names

Compound NameAbbreviation / Synonym
(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylateTripropylene (B76144) Glycol Diacrylate (TPGDA)
AcetonitrileMeCN
Phosphoric Acid-
Formic Acid-
Helium-
Ethanol-
Methanol-
Trimethylolpropane (B17298) triacrylateTMPTA
2-Hydroxyethyl acrylateHEA

Computational Chemistry and Modeling Studies on 1 Methyl 1,2 Ethanediyl Bis Oxy Methyl 2,1 Ethanediyl Diacrylate

Molecular Modeling of Polymerization Processes and Network Formation

Molecular modeling of TPGDA polymerization focuses on understanding the kinetics and structural evolution of the polymer network. TPGDA is a multifunctional acrylate (B77674) monomer that undergoes rapid cross-linking polymerization when exposed to initiators like UV light or electron beams. cymitquimica.com This process, known as free radical polymerization, involves the rapid formation of covalent bonds, creating complex, cross-linked polymer networks. mdpi.com

Modeling studies often investigate the kinetics of acrylate consumption as a function of radiation dose. Kinetic profiles show that the initial polymerization rates for multifunctional monomers like TPGDA are significantly faster than for monofunctional acrylates. mdpi.com For example, studies comparing TPGDA with hexanediol (B3050542) diacrylate (HDDA) and n-butyl acrylate (nBuA) under electron beam radiation show that TPGDA polymerizes about 60 times faster than nBuA. mdpi.com This dramatic increase in rate is attributed to a much slower bimolecular termination rate in the cross-linking system, which leads to a higher steady-state concentration of free radicals. mdpi.com This phenomenon is crucial for industrial applications that demand high curing speeds. mdpi.com

Computational models can also simulate the growth of the polymer network. These models help in visualizing the three-dimensional structure of the cross-linked polymer and predicting its physical properties. For instance, the linear structure of the TPGDA monomer is known to impart flexibility to the resulting polymer network. researchgate.net Modeling can help quantify how the inclusion of TPGDA, compared to more rigid monomers like trimethylolpropane (B17298) triacrylate (TMPTA), affects the elasticity and glass transition temperature (Tg) of the final cured resin. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. mst.dkecetoc.org These computational tools are particularly valuable for assessing chemicals for which limited experimental data exist, as is often the case for additives, impurities, or degradation products. mst.dkresearchgate.net

The fundamental principle of QSAR is that the structure of a chemical determines its properties and activities. mst.dk For environmental fate prediction, QSAR models can estimate endpoints such as:

Biodegradability: Predicting the likelihood and rate at which a substance will be broken down by microorganisms in the environment.

Bioconcentration: Estimating the potential for a chemical to accumulate in living organisms. researchgate.net

Soil Sorption: Modeling how strongly a chemical will bind to soil and sediment, which affects its mobility. researchgate.net

Aquatic Toxicity: Predicting the adverse effects on aquatic organisms. nih.gov

Developing a QSAR model involves establishing a mathematical relationship between calculated molecular descriptors (which quantify aspects of molecular structure) and an experimentally measured endpoint. researchgate.net While specific, validated QSAR models for TPGDA are not extensively documented in publicly available literature, the methodology is broadly applicable. To assess the environmental fate of TPGDA, a model would be built using a training set of structurally similar chemicals with known environmental properties. researchgate.net However, the accuracy of general QSAR models can be limited for complex molecules, and predictions should be approached with caution. mst.dk

Simulation of Monomer and Polymer Interactions in Formulations

TPGDA is frequently used in complex formulations, often as a reactive diluent to reduce the viscosity of a resin system before curing. researchgate.net Computational simulations are used to understand the interactions between the TPGDA monomer, other monomers, oligomers, and additives in the liquid state, as well as the behavior of the final polymer network.

Molecular dynamics (MD) simulations, for example, can model the movement and interaction of molecules in a formulation. These simulations can help predict macroscopic properties like viscosity. Studies have shown that increasing the concentration of TPGDA, along with other linear diluents like 1,6-hexanedioldiacrylate (HDDA), effectively reduces the viscosity of epoxy acrylate resin formulations. researchgate.net Mathematical equations derived from these simulation studies can quantify the relationship between monomer concentration and the physical properties of both the uncured liquid and the cured film. researchgate.net

Simulations can also explore how interactions at the molecular level influence the final properties of the cured material. For example, in hybrid materials where inorganic nanoparticles are added to a polymer matrix, simulations can model the interface between the polymer and the nanoparticles. In a study on silica (B1680970) nanoparticle-reinforced poly(ethylene glycol) diacrylate (PEGDA) hydrogels, a related acrylate polymer, a structure-based quasi-linear viscoelastic (QLV) model was used to describe the material's mechanical behavior. science.gov This type of modeling can reveal how the addition of nanoparticles and the cross-linking density of the polymer network affect properties like stiffness and strain rate dependency. science.gov Similar computational approaches can be applied to TPGDA-based systems to optimize formulations for specific mechanical properties.

Mathematical Modeling of Migration Phenomena from TPGDA-Based Materials

When TPGDA is used in materials that come into contact with food, such as printing inks on packaging, there is a potential for the unreacted monomer to migrate from the packaging into the food product. vup.skitu.edu.tr Mathematical modeling is a key tool for estimating and understanding this migration process. eupia.org

The most common modeling approach is based on Fick's second law of diffusion, which describes the movement of a substance through a medium over time. researchgate.net However, for complex systems like migration from paper-based materials, simpler kinetic models such as the Weibull distribution function have been shown to be effective and computationally less intensive. vup.skresearchgate.net

Studies on TPGDA migration from paper and board packaging coated with low-density polyethylene (B3416737) (LDPE) have been conducted using various food simulants. These experiments provide the data needed to develop and validate mathematical models. The results consistently show that the extent of migration is highly dependent on the type of food simulant, with fatty food simulants (represented by 95% ethanol) showing significantly higher migration levels than aqueous ones. vup.skitu.edu.tr In one study, after 10 days at 40°C, over 80% of the TPGDA in a packaging material migrated into 95% ethanol (B145695), while migration into other simulants was much lower. vup.sk

The Weibull model has been successfully applied to describe these migration curves. vup.sk The parameters of the model, the time constant (τ) and the shape parameter (β), have physical significance. The time constant is related to the diffusion coefficient and the material's thickness, while the shape parameter relates to the resistance to mass transfer at the material's surface. researchgate.net

Table 1: Migration of TPGDA from Packaging Material into Food Simulants (10 days at 40°C)

Food Simulant% of TPGDA Migrated (from Material P1) vup.sk% of TPGDA Migrated (from Material P2) vup.sk
10% Ethanol (Simulant A)7%38%
3% Acetic Acid (Simulant B)7%10%
50% Ethanol (Simulant C2)10%20%
95% Ethanol89%36%

These modeling efforts are crucial for risk assessment and ensuring the safety of food packaging materials by predicting potential migration under different conditions of use. eupia.org

Sustainability and Green Chemistry Principles in 1 Methyl 1,2 Ethanediyl Bis Oxy Methyl 2,1 Ethanediyl Diacrylate Research

Development of Eco-Friendly Synthetic Routes and Processes

The traditional synthesis of TPGDA involves the direct esterification of tripropylene (B76144) glycol with acrylic acid, often using an acid catalyst at elevated temperatures. sfdchem.comguidechem.com While effective, this process can present environmental challenges related to catalyst removal, wastewater generation from neutralization and washing steps, and energy consumption. google.com In response, research and industrial efforts have focused on developing more sustainable synthetic pathways.

Key advancements include:

Process Intensification: A patented method highlights a significant process improvement by using resin exchange absorption to remove or reduce unreacted components. google.com This approach replaces traditional neutralization, extraction, and washing stages, which substantially cuts down on the wastewater produced. google.com The ion-exchange resin can be reactivated and reused, aligning with green chemistry principles of waste prevention and atom economy. google.com This method can reportedly increase the product yield by over 5%. google.com

High-Purity Raw Materials: The quality of the tripropylene glycol precursor is critical. Using high-purity grades, which contain low levels of impurities like carbonyls and peroxides, can prevent color and operational issues during diacrylate synthesis. made-in-china.comsaiper.com This reduces the need for extensive downstream purification, saving energy and materials.

Sustainable Feedstocks: The environmental profile of TPGDA is also being improved at the feedstock level. Some manufacturers offer tripropylene glycol grades produced with a reduced carbon footprint. dow.com These innovations include using renewable energy in the manufacturing process and introducing bio-circular feedstocks, which are certified through standards like ISCC PLUS. dow.com While TPGDA itself is not yet widely produced from direct bio-based sources, the trend towards sustainable precursors for its synthesis is growing. sfdchem.com

Synthesis AspectTraditional MethodEco-Friendly AlternativeSustainability Benefit
Purification Neutralization, water extraction, and washing. google.comAdsorption by ion-exchange resins. google.comSignificant reduction in wastewater; elimination of neutralization salts. google.com
Catalyst Homogeneous acid catalysts. guidechem.comReusable solid catalysts (e.g., resins). google.comReduced waste from single-use catalysts; simplified product purification.
Raw Materials Standard grade tripropylene glycol.High-purity tripropylene glycol; precursors made with renewable energy or bio-circular feedstocks. saiper.comdow.comImproved reaction efficiency; lower carbon footprint of the final product. dow.com
Yield Standard yields.Improved by >5% with resin purification. google.comBetter atom economy; less waste generated per unit of product.

Reduction of Volatile Organic Compound (VOC) Emissions in Curing Processes

A primary application and significant environmental advantage of TPGDA is its use as a reactive diluent in radiation-curable formulations. made-in-china.com These systems, which are cured using ultraviolet (UV) light or electron beam (EB) energy, represent a major green technology shift away from traditional solvent-based coatings. guidechem.commdpi.com

Traditional coatings and inks often rely on volatile organic compounds (VOCs) to lower viscosity for application. These VOCs evaporate during the drying process, contributing to air pollution and posing health risks. mdpi.comresearchgate.net In contrast, UV/EB curing formulations utilize reactive diluents like TPGDA to control viscosity. made-in-china.com During the curing process, TPGDA copolymerizes and becomes a permanent part of the final cross-linked polymer network.

The key benefits of this technology include:

Low to Zero VOC Emissions: As the components are locked into the polymer structure, the release of VOCs is minimal or eliminated. made-in-china.comspecialchem.com This helps industries comply with stringent air quality regulations. mdpi.com

Energy Efficiency and Speed: Curing occurs in seconds, which is significantly faster than the thermal drying required for solvent-based systems. guidechem.commdpi.com This reduces energy consumption and increases production throughput. saiper.com

Improved Workplace Safety: The reduction of solvent vapor in the work environment leads to better air quality and reduced exposure risks for employees. radtech.org

Studies and industrial applications have demonstrated substantial reductions in VOC emissions by switching to UV-curable systems containing acrylates like TPGDA. For instance, conversions from traditional processes to UV curing have resulted in VOC emission reductions of 75% to over 98%. radtech.org While TPGDA itself can be detected in emissions from some processes, particularly during heating, its role in low-VOC formulations is a significant net positive for environmental compliance. google.comradtech.org

FeatureSolvent-Based CoatingsUV-Curable Coatings with TPGDAEnvironmental & Process Advantage
Solvent Content High (VOCs used to reduce viscosity). mdpi.comLow to none (TPGDA acts as a reactive diluent). made-in-china.comDrastic reduction in VOC emissions. specialchem.com
Curing Mechanism Evaporation of solvents, often requiring heat.Rapid polymerization initiated by UV/EB radiation. guidechem.comLower energy consumption and faster processing speeds. saiper.com
Material Usage Solvents are lost to the atmosphere.High solids content; nearly 100% of material is converted to coating. radtech.orgReduced material waste and higher efficiency.
Workplace Environment High concentration of solvent vapors.Significantly lower exposure to volatile chemicals. radtech.orgImproved occupational health and safety.

Recyclability and End-of-Life Management of Tripropylene Glycol Diacrylate-Based Materials

The end-of-life phase presents the most significant sustainability challenge for materials made with TPGDA. As a diacrylate, TPGDA acts as a cross-linker, forming thermoset polymers. sfdchem.com These materials possess a covalently bonded, three-dimensional network structure that provides excellent mechanical strength and chemical resistance but also makes them infusible and insoluble. reachcentrum.euacs.org Consequently, traditional recycling methods like melting and reprocessing are not feasible. acs.organnualreviews.org

Most thermoset waste, including that from TPGDA-based products, is currently managed through landfilling or incineration for energy recovery. acs.orgacs.org However, research is actively exploring more circular solutions.

Potential and developing end-of-life strategies include:

Mechanical Recycling: This involves grinding the cured thermoset material into a powder or filler. While it doesn't recover the original polymer, this ground material can be incorporated into new products, such as composites or building materials, a process often referred to as downcycling. acs.org

Chemical Recycling (Depolymerization): Advanced recycling techniques aim to break down the polymer network into its constituent monomers or valuable chemical intermediates. acs.org

Solvolysis/Hydrolysis: These methods use solvents (like alcohols or water), often at elevated temperatures and pressures and sometimes with catalysts, to selectively cleave chemical bonds within the polymer network. annualreviews.orgmdpi.com For ester-based polymers like those from TPGDA, this could theoretically regenerate the polyol (tripropylene glycol) and a derivative of the acrylate (B77674) portion.

Pyrolysis: This process involves heating the material to high temperatures in an oxygen-free environment to break it down into a mixture of oils, gases, and a solid char. mdpi.com These products can then be refined and used as fuel or chemical feedstocks.

Development of Recyclable-by-Design Thermosets: A forward-looking approach is the creation of polymers with dynamic or cleavable cross-links. Technologies like vitrimers allow thermoset materials to be reprocessed under heat without losing network integrity, combining the durability of thermosets with the reprocessability of thermoplastics. acs.org Designing TPGDA into such novel polymer systems could be a future pathway to true recyclability.

These advanced recycling methods are still largely in development and face hurdles related to economic viability and scalability for mixed and composite waste streams. mdpi.com

Management StrategyDescriptionApplicability to TPGDA-based MaterialsStatus
Landfill/Incineration Disposal in landfills or burning for energy recovery.Current common practice for end-of-life thermosets. acs.orgEstablished but non-circular.
Mechanical Recycling Grinding cured material into powder for use as a filler. acs.orgFeasible; results in a lower-value material (downcycling).Commercially practiced for some thermosets.
Chemical Recycling (Solvolysis) Using solvents to chemically break down the polymer network. mdpi.comPotentially feasible due to the presence of ester linkages, but requires specific research.Research and development stage. annualreviews.org
Chemical Recycling (Pyrolysis) Thermal decomposition in the absence of oxygen to produce oils and gases. mdpi.comFeasible; breaks down the entire polymer structure.Under development for scalability. mdpi.com
Recyclable-by-Design Incorporating dynamic bonds (e.g., vitrimers) to allow for reprocessing. acs.orgA future research direction to create truly recyclable TPGDA-based thermosets.Emerging research field.

Compliance with Environmental Regulations and Standards

(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate is subject to comprehensive chemical regulations globally, which govern its production, importation, labeling, and use to ensure human and environmental safety.

Key regulatory frameworks include:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): TPGDA is registered under the EU's REACH regulation with the registration number 01-2119484613-34. sevron.co.uk It is manufactured or imported into the European Economic Area at significant volumes (≥ 10,000 to < 100,000 tonnes per annum). atamanchemicals.comeuropa.eu The regulation requires a thorough assessment of its hazards. The Polymerisable Acrylate Resins and Derivatives (PARAD) REACH Consortium was formed by manufacturers to collaborate on REACH compliance for acrylate substances, including TPGDA. reachcentrum.eu

Harmonised Classification and Labelling (CLP): Under the CLP Regulation (EC) No 1272/2008, TPGDA has a harmonized classification. It is recognized as causing skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317) and respiratory irritation (H335). europa.eucpachem.com It is also classified as toxic to aquatic life with long-lasting effects (H411). sevron.co.ukcpachem.com This classification necessitates specific labeling and safety data sheets to inform users of the hazards. covestro.com

Global Inventories: TPGDA is listed on numerous national chemical inventories, indicating its commercial availability and regulatory oversight in many countries, including the Australian Inventory of Industrial Chemicals (AICIS) and the US EPA's Toxic Substances Control Act (TSCA) inventory. nih.gov

Compliance with these regulations is mandatory for legal market access and reflects a commitment to responsible chemical management. The regulations drive the need for appropriate handling procedures, personal protective equipment, and environmental release controls throughout the product's lifecycle. scipoly.com123-3d.nl

Regulation/StandardJurisdictionRelevance to TPGDA (EINECS 256-372-1)
REACH European UnionRegistered substance; requires comprehensive hazard and risk assessment. sevron.co.ukeuropa.eu
CLP/GHS European Union / GlobalHarmonized classification for skin/eye/respiratory irritation, skin sensitization, and aquatic toxicity. europa.eucpachem.com
TSCA United StatesListed on the TSCA inventory, allowing for its manufacture and use in the U.S. nih.gov
AICIS AustraliaListed on the Australian inventory of industrial chemicals. nih.gov
Marine Strategy Framework Directive European UnionListed as a hazardous substance for the purposes of the directive. europa.eu

Q & A

Basic Research Questions

Q. How can researchers systematically review existing literature on Einecs 256-372-1 to identify critical knowledge gaps?

  • Methodological Approach : Use systematic review frameworks (e.g., PEO: Population, Exposure, Outcome) to categorize studies by chemical properties, synthesis pathways, and applications. Employ academic databases (e.g., Web of Science, PubMed) with Boolean operators (AND, OR) and filters for publication year, study type, and peer-reviewed status .
  • Example Strategy :

  • Search terms: "this compound" AND ("spectral characterization" OR "toxicological profile").
  • Exclusion criteria: Non-peer-reviewed sources, studies lacking experimental validation.

Q. What experimental protocols are recommended for characterizing the physicochemical properties of this compound?

  • Methodological Answer : Prioritize reproducible techniques:

  • Structural analysis : X-ray crystallography or NMR for molecular conformation.
  • Thermal stability : Differential scanning calorimetry (DSC) under inert atmospheres.
  • Purity validation : High-performance liquid chromatography (HPLC) with certified reference standards .
    • Data Reporting : Include raw data tables with error margins (e.g., ±SD) and instrument calibration details.

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicity data for this compound across studies?

  • Methodological Framework :

  • Meta-analysis : Compare experimental conditions (e.g., dosage, model organisms) using statistical tools (ANOVA, Tukey’s HSD test).
  • Error source identification : Assess batch variability, solvent impurities, or measurement techniques (e.g., LC-MS vs. ELISA) .
    • Example Table :
StudyDosage (mg/kg)Model OrganismToxicity OutcomePotential Confounders
A (2020)50Rat (Wistar)HepatotoxicitySolvent: DMSO purity 98%
B (2022)100Mouse (C57BL/6)No adverse effectsContaminated feedstock

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in novel environments?

  • Advanced Methodology :

  • Density Functional Theory (DFT) : Simulate electron density maps to predict reaction pathways.
  • Molecular Dynamics (MD) : Model solvation effects using force fields (e.g., AMBER) .
    • Validation : Cross-check predictions with experimental kinetic data (e.g., Arrhenius plots).

Methodological Guidelines for Data Integrity

Q. How to design experiments to ensure reproducibility of this compound’s synthesis?

  • Best Practices :

  • Stepwise documentation : Record reaction parameters (temperature, catalyst loading) in lab notebooks with timestamps.
  • Blind testing : Assign independent teams to replicate synthesis protocols .
    • Example Synthesis Parameters :
ParameterOptimal RangeTolerable Deviation
Temperature80–85°C±2°C
Catalyst (Pd/C)5 mol%±0.5 mol%

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies?

  • Analytical Workflow :

  • Non-linear regression : Fit data to Hill or Log-Logistic models.
  • Uncertainty quantification : Bootstrap resampling for confidence intervals .

Ethical and Interdisciplinary Considerations

Q. How can researchers integrate multi-omics data (e.g., transcriptomics, metabolomics) to study this compound’s biological impact?

  • Interdisciplinary Strategy :

  • Data fusion : Use principal component analysis (PCA) to correlate gene expression and metabolite profiles.
  • Pathway enrichment tools : KEGG or Reactome for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.